methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the cyclopentabbenzofuran ring system through cyclization reactions, followed by functional group modifications to introduce the hydroxy and hydroxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the ester group may produce primary alcohols.
Scientific Research Applications
Methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving hydroxyl and ester groups.
Medicine: It has potential therapeutic applications due to its unique structure and functional groups.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The cyclopentabbenzofuran ring system may also play a role in modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate
- Methyl (1S,3AS,4S,5R,7AS)-5-(benzoyloxy)-1-tert-butoxy-7a-methyloctahydro-1H-indene-4-carboxylate
- (1S,5S)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene
Uniqueness
Methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopentabbenzofuran-5-yl]butanoate is unique due to its specific combination of functional groups and ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H22O5 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate |
InChI |
InChI=1S/C17H22O5/c1-21-15(20)7-3-5-10-4-2-6-11-16-12(9-18)13(19)8-14(16)22-17(10)11/h2,4,6,12-14,16,18-19H,3,5,7-9H2,1H3/t12-,13+,14-,16+/m0/s1 |
InChI Key |
ZCFABHGBTREBDS-KNCOVGOOSA-N |
Isomeric SMILES |
COC(=O)CCCC1=C2C(=CC=C1)[C@H]3[C@@H](O2)C[C@H]([C@@H]3CO)O |
Canonical SMILES |
COC(=O)CCCC1=C2C(=CC=C1)C3C(O2)CC(C3CO)O |
Origin of Product |
United States |
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